![molecular formula C13H10BrFN2O3 B2654551 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol CAS No. 868256-48-8](/img/structure/B2654551.png)
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a chemical compound with the linear formula C13H10BrFN2O3 . It has a molecular weight of 341.139 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is defined by its linear formula C13H10BrFN2O3 . The average mass of the molecule is 341.133 Da .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds incorporating bromo, fluoro, and nitro groups, akin to the molecular structure of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol, have been synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often surpassing that of reference drugs, showcasing their potential as novel antimicrobial agents (Liaras et al., 2011).
Organic Synthesis
The molecule's structural components are instrumental in organic synthesis. For example, 2-Fluoro-4-bromobiphenyl, sharing similar halogenated features, is a key intermediate in synthesizing anti-inflammatory and analgesic compounds. This highlights the role of such halogenated compounds in pharmaceutical manufacturing, providing a practical synthesis route that could be adapted for producing related molecules (Qiu et al., 2009).
Nitration Reactions
The presence of bromo and nitro groups facilitates nitration reactions, which are crucial in organic chemistry for adding nitro groups to aromatic rings. This process is essential for creating a wide range of chemicals, from explosives to pharmaceuticals. Studies on the nitration of chloro- and bromo-benzenes, including those with methyl derivatives, have shown high ortho-directing trends, demonstrating the influence of substituents on reaction outcomes (Suzuki & Mori, 1994).
Sensing Applications
Compounds structurally related to 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol have been used as sensors for detecting ions in aqueous media. For instance, derivatives of 2-aminobenzothiazoles have been synthesized and demonstrated to act as sensitive and selective sensors for cyanide ions, with significant implications for environmental monitoring and safety (Elsafy et al., 2018).
Liquid Crystalline Properties
The study of liquid-crystalline properties of compounds containing alkyl, bromo, and nitro substituents sheds light on the molecular interactions and phase behaviors of such materials. These properties are critical for developing advanced materials used in displays, sensors, and other technologies (Okamoto et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKOPJNZMQEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

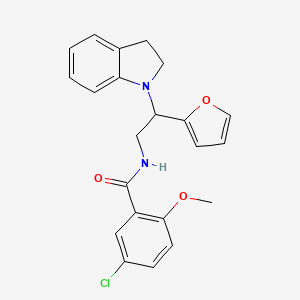
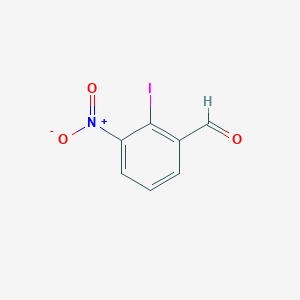
![[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid](/img/structure/B2654472.png)

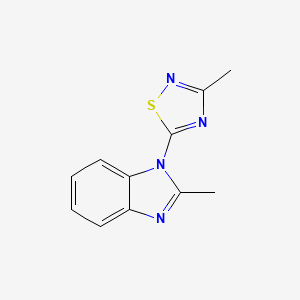
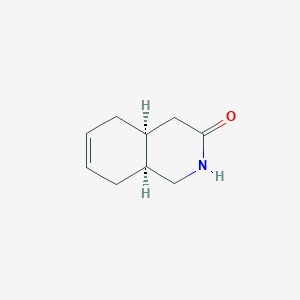
![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)
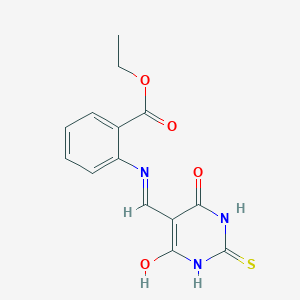
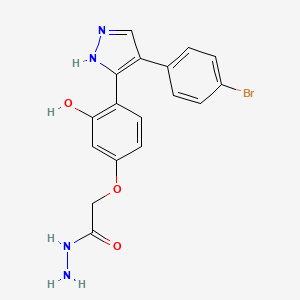
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)
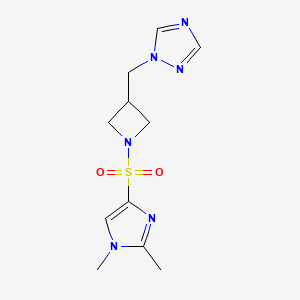
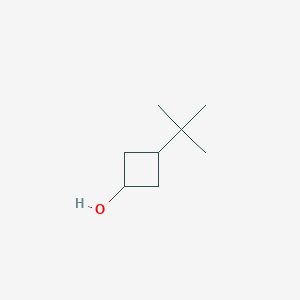
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)